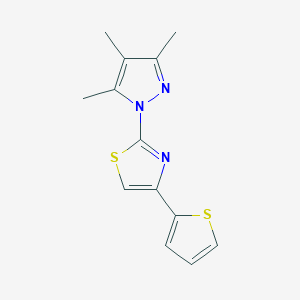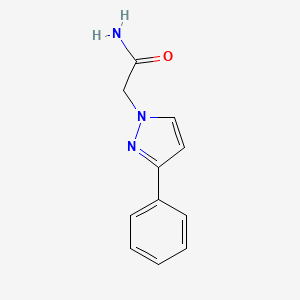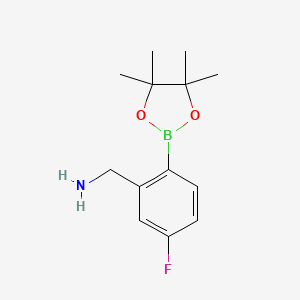
2-氨甲基-4-氟苯硼酸频哪醇酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester is a boronic ester with the molecular formula C13H19BFNO2 and a molecular weight of 251.11 g/mol . This compound is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds . The presence of both an amino group and a fluorine atom on the phenyl ring makes this compound unique and versatile for various chemical transformations .
科学研究应用
2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester has numerous applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the development of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.
Materials Science: Utilized in the creation of advanced materials with specific properties.
作用机制
Target of Action
Boronic acids and their esters are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
Boronic acids and their esters are often used in suzuki-miyaura cross-coupling reactions . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process, which is widely applied in organic synthesis . The compound may interact with its targets through this mechanism, leading to changes in the targets’ structure or function.
Biochemical Pathways
The suzuki-miyaura cross-coupling reactions in which boronic acids and their esters participate can lead to the formation of biologically active compounds . These compounds can then interact with various biochemical pathways, leading to downstream effects.
Pharmacokinetics
It’s important to note that the stability of boronic acids and their esters in water is marginal, and their rate of hydrolysis is considerably accelerated at physiological ph . This could potentially impact the bioavailability of the compound.
Result of Action
The products of suzuki-miyaura cross-coupling reactions can have various biological activities, depending on their specific structures .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can significantly affect the rate of hydrolysis of boronic acids and their esters . Therefore, the physiological environment in which the compound acts can influence its stability and efficacy.
生化分析
Biochemical Properties
The 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester has been reported to have antibacterial and antiviral activities. It has also been shown to inhibit the growth of cancer cells in vitro
Cellular Effects
It has been reported to inhibit the growth of cancer cells in vitro, suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that boronic esters, such as pinacol boronic esters, can be converted to a mixture of organotrifluoroborate and pinacol . This process may involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester typically involves the reaction of 2-Aminomethyl-4-fluorophenylboronic acid with pinacol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under mild conditions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility.
化学反应分析
Types of Reactions
2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds using palladium catalysts and is widely used in organic synthesis.
Hydrolysis: The ester can hydrolyze under acidic or basic conditions, leading to the formation of the corresponding boronic acid.
Oxidation: The compound can be oxidized to form boronic acids or other derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Acids and Bases: Employed in hydrolysis reactions.
Oxidizing Agents: Utilized in oxidation reactions.
Major Products Formed
Carbon-Carbon Coupled Products: Formed in Suzuki-Miyaura reactions.
Boronic Acids: Resulting from hydrolysis and oxidation reactions.
相似化合物的比较
Similar Compounds
Phenylboronic Acid, Pinacol Ester: Lacks the amino and fluorine substituents, making it less versatile.
4-Fluorophenylboronic Acid, Pinacol Ester: Similar but lacks the amino group.
2-Aminophenylboronic Acid, Pinacol Ester: Similar but lacks the fluorine atom.
Uniqueness
2-Aminomethyl-4-fluorophenylboronic acid, pinacol ester is unique due to the presence of both an amino group and a fluorine atom on the phenyl ring. This combination enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis and medicinal chemistry .
属性
IUPAC Name |
[5-fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)11-6-5-10(15)7-9(11)8-16/h5-7H,8,16H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNXZTLFBOPVDKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
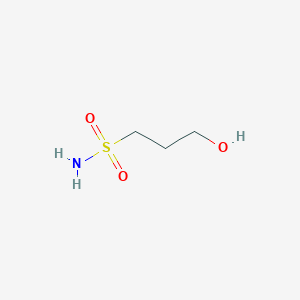
![3-((4-methyl-5-((1-phenylethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2426110.png)
![2-phenyl-N-{2,2,2-trichloro-1-[(2,4-dichlorophenyl)amino]ethyl}acetamide](/img/structure/B2426111.png)
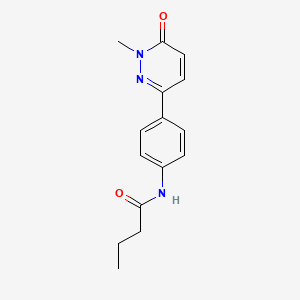
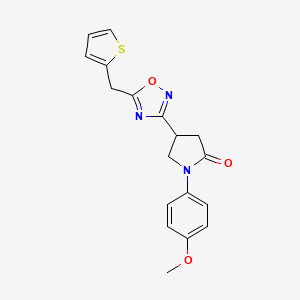
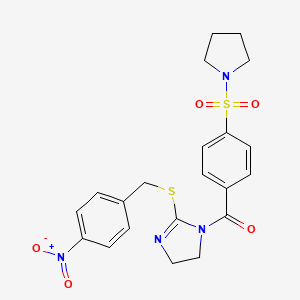
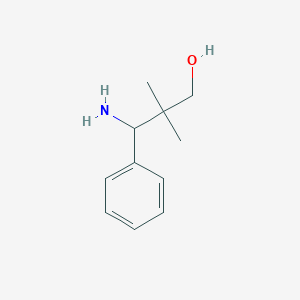
![N-(4-butylphenyl)-2-[6-(3,4-dimethylphenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]acetamide](/img/structure/B2426121.png)
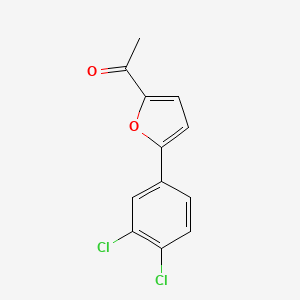
![2-{[5-hydroxy-6-(4-methylbenzyl)-1,2,4-triazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2426126.png)
![(2E)-3-[4-(methylsulfanyl)phenyl]-2-[4-(trifluoromethoxy)benzenesulfonyl]prop-2-enenitrile](/img/structure/B2426127.png)
![Ethyl 4-((4-ethoxy-3-methoxyphenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2426129.png)
